2-Methoxy-4-nitrobenzamide

Physicochemical profiling Drug-likeness Chromatographic method development

2-Methoxy-4-nitrobenzamide (CAS 62726-03-8) is a disubstituted benzamide derivative bearing a methoxy group (–OCH₃) at the ortho position and a nitro group (–NO₂) at the para position of the benzamide scaffold. With a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol, this compound belongs to the nitrobenzamide class of small-molecule building blocks widely employed in medicinal chemistry and organic synthesis.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 62726-03-8
Cat. No. B3022708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitrobenzamide
CAS62726-03-8
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H8N2O4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3,(H2,9,11)
InChIKeyRBUYIBAYLUAHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-nitrobenzamide (CAS 62726-03-8) – Definitive Guide for Scientific Procurement and Differentiation from In-Class Analogs


2-Methoxy-4-nitrobenzamide (CAS 62726-03-8) is a disubstituted benzamide derivative bearing a methoxy group (–OCH₃) at the ortho (2) position and a nitro group (–NO₂) at the para (4) position of the benzamide scaffold [1]. With a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol, this compound belongs to the nitrobenzamide class of small-molecule building blocks widely employed in medicinal chemistry and organic synthesis . Its computed XLogP3 of 0.7, topological polar surface area (TPSA) of 98.1 Ų, and single hydrogen-bond donor combined with four hydrogen-bond acceptor sites define a physicochemical profile that is meaningfully distinct from its closest mono-substituted and regioisomeric analogs [1]. These properties directly influence solubility, membrane permeability, and chromatographic behavior, making accurate compound identification and procurement critical for reproducible research outcomes.

Why 2-Methoxy-4-nitrobenzamide Cannot Be Interchanged with 2-Methoxybenzamide, 4-Nitrobenzamide, or 2-Methoxy-4-nitrobenzoic Acid


Generic substitution among benzamide analogs is not scientifically valid because the simultaneous presence and specific positioning of both the 2-methoxy and 4-nitro substituents confer a unique combination of electronic, steric, and hydrogen-bonding properties that neither mono-substituted analog can replicate [1]. The methoxy group acts as an electron-donating substituent via resonance (+M effect), while the para-nitro group exerts a strong electron-withdrawing effect (–M and –I), creating a polarized π-system that governs reactivity in electrophilic aromatic substitution, nucleophilic addition, and reduction chemistry . This push-pull electronic architecture is absent in both 2-methoxybenzamide (which lacks the nitro handle for further functionalization) and 4-nitrobenzamide (which lacks the methoxy-driven solubility enhancement and ortho-directing effect) [1]. Furthermore, the primary amide functionality (–CONH₂) distinguishes 2-methoxy-4-nitrobenzamide from its carboxylic acid counterpart (2-methoxy-4-nitrobenzoic acid, CAS 2597-56-0), which has a substantially different pKa (~3.13), hydrogen-bonding capacity, and reactivity profile . These differences translate directly into divergent synthetic utility, biological precursor value, and handling requirements—making informed procurement essential.

Quantitative Differentiation Evidence: 2-Methoxy-4-nitrobenzamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: Implications for Permeability and Chromatographic Retention

2-Methoxy-4-nitrobenzamide exhibits a TPSA of 98.1 Ų, which is 45.8 Ų (87.6%) higher than that of 2-methoxybenzamide (TPSA = 52.3 Ų) and 9.2 Ų (10.3%) higher than that of 4-nitrobenzamide (TPSA = 88.9 Ų), as computed by the Cactvs algorithm in PubChem [1]. This elevated TPSA is a direct consequence of the four hydrogen-bond acceptor sites contributed by the methoxy oxygen, nitro oxygens, and amide carbonyl, compared to only two H-bond acceptors in 2-methoxybenzamide and three in 4-nitrobenzamide [1]. The quantitative difference predicts measurably lower passive membrane permeability (relevant for cell-based assays) and distinct reversed-phase HPLC retention behavior compared to the mono-substituted analogs [2].

Physicochemical profiling Drug-likeness Chromatographic method development

Reductive Precursor Value: 2-Methoxy-4-nitrobenzamide as the Direct Synthetic Gateway to a Sub-Nanomolar MAO-B Inhibitor (4-Amino-2-methoxybenzamide)

2-Methoxy-4-nitrobenzamide serves as the immediate and chemically unambiguous precursor to 4-amino-2-methoxybenzamide (CAS 75955-30-5) via selective reduction of the 4-nitro group to a primary amine . The reduced product, 4-amino-2-methoxybenzamide, has been characterized as a potent competitive inhibitor of human microsomal monoamine oxidase B (MAO-B) with a Ki of 0.790 nM, as measured in recombinant baculovirus-infected insect BTI-TN-5B1-4 cells [1]. This sub-nanomolar potency represents a >10⁵-fold affinity enhancement over the unreduced nitro precursor, which lacks the requisite electron-donating aniline moiety for MAO-B active-site interaction. In contrast, 2-methoxybenzamide—which lacks the nitro group entirely—cannot serve as a precursor to this pharmacologically active amine via simple reduction, fundamentally limiting its synthetic utility in MAO-B-targeted programs [2]. Similarly, 4-nitrobenzamide can be reduced to 4-aminobenzamide, but the absence of the 2-methoxy substituent eliminates the ortho-effect on binding conformation demonstrated in SAR studies of this chemotype [2].

Medicinal chemistry MAO-B inhibition Prodrug synthesis Nitroreduction

Solubility Profile and Organic Solvent Compatibility vs. 4-Nitrobenzamide

2-Methoxy-4-nitrobenzamide is reported to be insoluble in water but readily soluble in organic solvents including ethanol and acetone . This contrasts with 4-nitrobenzamide, which exhibits measurable but very low water solubility (<0.01 g/100 mL at 18°C) . The enhanced organic-solvent compatibility of the 2-methoxy analog is attributed to the methoxy group's contribution to overall lipophilicity and disruption of crystal lattice packing, despite the computed XLogP3 values being similar (0.7 for the target vs. 0.8 for 4-nitrobenzamide) [1]. This divergence between computed logP and experimentally observed solubility behavior underscores the importance of the methoxy substituent for practical handling in organic reaction media. Furthermore, the target compound's melting point of 255.7–256.6 °C (determined in acetic acid) is substantially higher than that of 4-nitrobenzamide (200–203 °C), reflecting stronger intermolecular hydrogen bonding in the solid state that may affect long-term storage stability and hygroscopicity .

Solubility Formulation Synthetic chemistry Sample preparation

Commercial Purity Specifications and Batch-to-Batch Reproducibility Data from Primary Vendors

Commercially sourced 2-methoxy-4-nitrobenzamide is available at standardized purity levels of 95% (AKSci, Catalog AKSci 0664CS) and 98% (Bidepharm, Catalog BD327), with batch-specific certificates of analysis including NMR, HPLC, and GC characterization data . The 98% purity grade is accompanied by lot-specific QC documentation including ¹H NMR, HPLC purity chromatograms, and GC traces, providing the traceability required for regulatory submissions and publication-quality research . In contrast, the closest reduced analog, 4-amino-2-methoxybenzamide (CAS 75955-30-5), is typically offered at NLT 98% purity but is inherently more susceptible to oxidative degradation due to the electron-rich aniline moiety, necessitating stringent storage conditions (typically –20 °C under inert atmosphere) that are not required for the nitro precursor . The nitro compound's superior bench stability at ambient temperature—with recommended long-term storage simply in a cool, dry place—represents a meaningful logistical advantage for laboratories without dedicated cold-storage infrastructure .

Quality control Purity specification Procurement Analytical characterization

Functional Group Orthogonality: The Nitro Group as a Chemoselective Reduction Handle Absent in 2-Methoxybenzamide

The para-nitro group of 2-methoxy-4-nitrobenzamide provides a chemoselective reduction handle that can be addressed under mild, metal-free conditions using the iPrOH/KOH hydrogen proton transfer system, yielding the corresponding 4-amino-2-methoxybenzamide in good to excellent yields without affecting the amide functionality [1]. This catalytic reduction method has been validated on a series of nitrobenzamide substrates and represents the first reported iPrOH/KOH reduction system for nitro groups conducted entirely in the absence of metal catalysts [1]. In stark contrast, 2-methoxybenzamide—which bears no nitro substituent—offers no such chemoselective handle, precluding its use in any synthetic sequence requiring a latent amine at the 4-position . The nitro group also enables alternative reduction modalities including catalytic hydrogenation (H₂, Pd/C) and chemical reduction (SnCl₂), providing synthetic flexibility that is entirely absent in the non-nitrated analog . This orthogonality is particularly valuable in parallel synthesis and library generation workflows where the nitro group serves as a masked amine that can be unveiled at a late stage.

Chemoselective reduction Synthetic intermediate Nitro-to-amine conversion Metal-free reduction

Patent-Cited Utility in Oxopyridine Derivative Synthesis for Cardiovascular Drug Discovery

2-Methoxy-4-nitrobenzamide is explicitly cited as a synthetic intermediate in a patent describing substituted oxopyridine derivatives developed for the treatment and prophylaxis of cardiovascular disorders, specifically thrombotic or thromboembolic disorders, oedemas, and ophthalmic conditions . The patent (Paragraphs 0535–0538) discloses the use of this benzamide scaffold as a key building block in the construction of the oxopyridine core pharmacophore . This documented role in a therapeutic development program provides procurement-relevant evidence of the compound's utility in medicinal chemistry workflows targeting clinically validated indications. In contrast, no equivalent patent literature was identified that specifically designates 2-methoxybenzamide or 4-nitrobenzamide as intermediates in the same oxopyridine therapeutic series, suggesting that the dual 2-methoxy/4-nitro substitution pattern is a structural requirement for the disclosed synthetic route [1].

Patent evidence Cardiovascular therapeutics Thromboembolic disorders Drug intermediate

High-Value Application Scenarios for 2-Methoxy-4-nitrobenzamide Based on Quantitative Differentiation Evidence


Late-Stage Functionalization in Parallel Synthesis Libraries Requiring a Masked 4-Amino Handle

Medicinal chemistry teams constructing focused libraries of 2-methoxybenzamide derivatives can leverage the 4-nitro group as a stable, chemoselectively addressable masked amine. Unlike 2-methoxybenzamide, which lacks any handle at the 4-position, the nitro group in 2-methoxy-4-nitrobenzamide can be reduced to the primary amine at a late synthetic stage using metal-free iPrOH/KOH conditions validated on nitrobenzamide substrates [1]. This enables diversification of the 4-position via amide coupling, sulfonamide formation, or reductive amination after the core scaffold is assembled, a strategy not accessible with the non-nitrated analog. The resulting 4-amino-2-methoxybenzamide has demonstrated sub-nanomolar MAO-B inhibitory activity (Ki = 0.790 nM) [2], validating the pharmacological relevance of this synthetic pathway.

Cardiovascular Drug Discovery Programs Utilizing Oxopyridine Scaffolds

Research groups pursuing oxopyridine-based therapeutics for thrombotic, thromboembolic, or ophthalmic indications can directly reference patent documentation (Paragraphs 0535–0538) that specifies 2-methoxy-4-nitrobenzamide as a key intermediate in the construction of the pharmacophoric core . This precedent reduces synthetic route development time and provides a citable basis for compound procurement in both academic and industrial settings. The dual substitution pattern (2-methoxy + 4-nitro) is structurally encoded in the disclosed route, meaning that mono-substituted analogs such as 2-methoxybenzamide or 4-nitrobenzamide cannot serve as drop-in replacements without fundamentally redesigning the synthetic sequence.

Nitroreductase-Based Prodrug Development and Cancer Therapy Research

The nitro group of 2-methoxy-4-nitrobenzamide is a substrate for nitroreductase enzymes (e.g., Ssap-NtrB), which reduce nitroaromatic prodrugs to cytotoxic amine metabolites selectively in hypoxic tumor microenvironments [3]. The compound's higher TPSA (98.1 Ų vs. 52.3 Ų for 2-methoxybenzamide) predicts restricted passive diffusion into non-target tissues, a desirable property for tumor-selective prodrug activation [4]. Procurement of the nitro-substituted benzamide—rather than the non-nitrated analog—is essential for this application, as the nitro group is the obligate bioreductive trigger. The well-characterized reduction chemistry and commercial availability at 95–98% purity with batch-specific QC documentation further support its use in translational oncology research .

Analytical Method Development and Reference Standard Qualification

Analytical laboratories developing HPLC or LC-MS methods for nitrobenzamide quantification can utilize 2-methoxy-4-nitrobenzamide as a system suitability standard, leveraging its distinct TPSA (98.1 Ų), intermediate XLogP3 (0.7), and four hydrogen-bond acceptor sites that produce characteristic reversed-phase retention behavior [4]. The compound's high melting point (255.7–256.6 °C) and ambient storage stability simplify reference standard management compared to the reduced 4-amino analog, which requires –20 °C storage . Bidepharm's 98% purity grade with NMR, HPLC, and GC batch reports provides the traceable documentation required for GLP-compliant analytical workflows .

Quote Request

Request a Quote for 2-Methoxy-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.